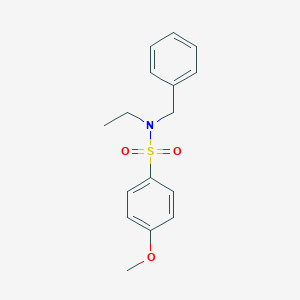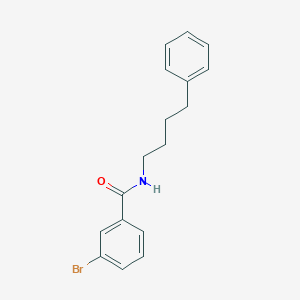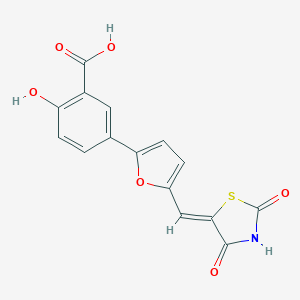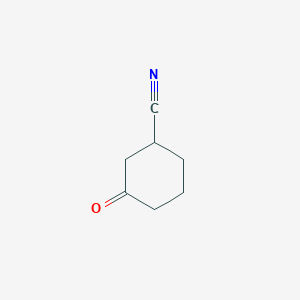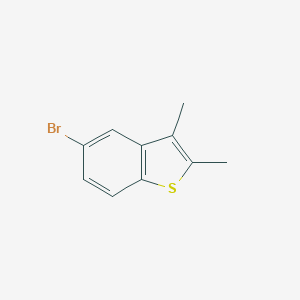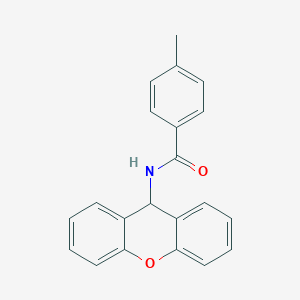
4-Methyl-N-(9H-xanthen-9-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(9H-xanthen-9-yl)benzamide, also known as MXB, is a synthetic compound that has gained attention in the scientific research community due to its potential for use in various applications. MXB is a fluorescent dye that can be used for imaging biological systems, as well as a tool for studying protein-protein interactions. In
科学研究应用
4-Methyl-N-(9H-xanthen-9-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for imaging biological systems. 4-Methyl-N-(9H-xanthen-9-yl)benzamide can be conjugated to proteins, peptides, and other biomolecules to visualize their localization and interactions within cells. 4-Methyl-N-(9H-xanthen-9-yl)benzamide has also been used as a tool for studying protein-protein interactions, as it can be used to monitor changes in fluorescence intensity upon binding of the target protein.
作用机制
4-Methyl-N-(9H-xanthen-9-yl)benzamide works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of 4-Methyl-N-(9H-xanthen-9-yl)benzamide can be tuned by modifying the chemical structure, allowing for its use in a variety of applications.
Biochemical and Physiological Effects:
4-Methyl-N-(9H-xanthen-9-yl)benzamide is generally considered to be non-toxic and has low cytotoxicity, making it suitable for use in biological systems. 4-Methyl-N-(9H-xanthen-9-yl)benzamide has been shown to be stable under physiological conditions, allowing for its use in live-cell imaging experiments.
实验室实验的优点和局限性
One advantage of using 4-Methyl-N-(9H-xanthen-9-yl)benzamide is its high fluorescence quantum yield, which means that it emits a high amount of fluorescence per absorbed photon. This makes it a sensitive tool for imaging biological systems. However, 4-Methyl-N-(9H-xanthen-9-yl)benzamide has limitations in terms of its photostability, which can limit its usefulness in long-term imaging experiments.
未来方向
There are several future directions for research involving 4-Methyl-N-(9H-xanthen-9-yl)benzamide. One area of interest is the development of 4-Methyl-N-(9H-xanthen-9-yl)benzamide derivatives with improved photostability and other properties. 4-Methyl-N-(9H-xanthen-9-yl)benzamide could also be used in combination with other fluorescent dyes to enable multi-color imaging experiments. Additionally, 4-Methyl-N-(9H-xanthen-9-yl)benzamide could be used in the development of biosensors for detecting specific molecules or proteins in biological systems.
In conclusion, 4-Methyl-N-(9H-xanthen-9-yl)benzamide is a versatile fluorescent dye that has potential for use in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into 4-Methyl-N-(9H-xanthen-9-yl)benzamide and its derivatives could lead to new discoveries in the field of biological imaging and protein-protein interactions.
合成方法
4-Methyl-N-(9H-xanthen-9-yl)benzamide can be synthesized through a multi-step process, starting with the reaction of 4-methylbenzoyl chloride with 9H-xanthene-9-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with ammonia to form 4-Methyl-N-(9H-xanthen-9-yl)benzamide. The purity of the final product can be improved through recrystallization.
属性
CAS 编号 |
6319-64-8 |
|---|---|
产品名称 |
4-Methyl-N-(9H-xanthen-9-yl)benzamide |
分子式 |
C21H17NO2 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-methyl-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C21H17NO2/c1-14-10-12-15(13-11-14)21(23)22-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23) |
InChI 键 |
RWLHMQMVSKQATK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
其他 CAS 编号 |
6319-64-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




